2-(4-Hydroxyphenyl)-1H-1,3-benzodiazole-7-carboxylic acid
Description
2-(4-Hydroxyphenyl)-1H-1,3-benzodiazole-7-carboxylic acid is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to a diazole ring
Properties
IUPAC Name |
2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-9-6-4-8(5-7-9)13-15-11-3-1-2-10(14(18)19)12(11)16-13/h1-7,17H,(H,15,16)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYRAFKTHBOIOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443482 | |
| Record name | 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313279-30-0 | |
| Record name | 2-(4-hydroxyphenyl)-1H-benzimidazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90443482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenyl)-1H-1,3-benzodiazole-7-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the condensation of 4-hydroxybenzaldehyde with o-phenylenediamine, followed by cyclization and subsequent carboxylation to introduce the carboxylic acid group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and the use of advanced catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenyl)-1H-1,3-benzodiazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the diazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under conditions that favor substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(4-Hydroxyphenyl)-1H-1,3-benzodiazole-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenyl)-1H-1,3-benzodiazole-7-carboxylic acid involves its interaction with molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carboxylic acid group can form ionic bonds. These interactions can affect enzyme activity, signal transduction pathways, and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Another compound with a hydroxyphenyl group, but with a different backbone structure.
4-Hydroxyphenylacetic acid: Similar in having a hydroxyphenyl group, but with an acetic acid moiety instead of a benzodiazole ring.
Tyrosine: An amino acid with a hydroxyphenyl group, used in protein synthesis.
Uniqueness
2-(4-Hydroxyphenyl)-1H-1,3-benzodiazole-7-carboxylic acid is unique due to its benzodiazole ring structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with biological targets and makes it a valuable compound for research and industrial applications.
Biological Activity
Overview
2-(4-Hydroxyphenyl)-1H-1,3-benzodiazole-7-carboxylic acid (CAS No. 313279-30-0) is a compound belonging to the class of benzodiazoles, characterized by a unique benzodiazole ring structure that imparts distinct chemical and biological properties. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The chemical structure of 2-(4-Hydroxyphenyl)-1H-1,3-benzodiazole-7-carboxylic acid can be represented as follows:
Structural Formula
| Property | Value |
|---|---|
| IUPAC Name | 2-(4-hydroxyphenyl)-1H-benzodiazole-7-carboxylic acid |
| Molecular Formula | C14H11N2O3 |
| CAS Number | 313279-30-0 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of 2-(4-Hydroxyphenyl)-1H-1,3-benzodiazole-7-carboxylic acid. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.
Case Study: Anticancer Activity
A study assessed the compound's activity on cervical cancer (HeLa), human hepatoma (SMMC-7721), and leukemia (K562) cell lines. The results indicated:
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| HeLa | 0.126 | Doxorubicin |
| SMMC-7721 | 0.071 | Doxorubicin |
| K562 | 0.164 | Doxorubicin |
These findings suggest that the compound exhibits potent anticancer effects, especially against HeLa and SMMC-7721 cells, making it a promising candidate for further development in cancer therapy .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it may inhibit the growth of various bacterial strains, although specific data on minimum inhibitory concentrations (MIC) are still required to establish its efficacy fully.
The biological activity of 2-(4-Hydroxyphenyl)-1H-1,3-benzodiazole-7-carboxylic acid is hypothesized to involve multiple mechanisms:
- Interference with DNA Synthesis : Similar compounds have shown the ability to disrupt DNA replication in cancer cells.
- Induction of Apoptosis : Evidence suggests that this compound may trigger apoptotic pathways in malignant cells.
- Antioxidant Activity : The presence of a hydroxyl group may contribute to its antioxidant properties, potentially reducing oxidative stress in cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzodiazole derivatives. Modifications at specific positions on the benzodiazole ring can significantly influence their potency.
Key Insights from SAR Studies
- Electron-donating groups enhance activity, while electron-withdrawing groups tend to diminish it.
- The position of substituents on the benzodiazole ring is critical; certain configurations yield better anticancer and antimicrobial activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
